N-(5-chloro-2-cyanophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,2-dihydropyridine-2-one core substituted with aromatic groups. The structure features:
- A 5-chloro-2-cyanophenyl moiety at the N-position, introducing electron-withdrawing effects (Cl and CN groups).
- A 3-(trifluoromethyl)benzyl group at the 1-position, contributing hydrophobicity and steric bulk.
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2/c22-16-7-6-14(11-26)18(10-16)27-19(29)17-5-2-8-28(20(17)30)12-13-3-1-4-15(9-13)21(23,24)25/h1-10H,12H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPLJVAOQAOECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-cyanophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological pathways, making it a candidate for pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula: . Its structure includes a dihydropyridine core, which is known for its biological significance in medicinal chemistry.
Research indicates that compounds similar to this compound often function through various mechanisms:
- Inhibition of Enzymes : Many derivatives exhibit inhibitory effects on specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.
- Modulation of Receptors : These compounds may act on G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
Anticoagulant Activity
The compound has been studied for its potential anticoagulant properties. It acts as an inhibitor of factor Xa, which plays a critical role in the coagulation cascade. This inhibition can be beneficial in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis .
Anti-inflammatory Effects
Research has shown that similar compounds can significantly reduce inflammation markers in vitro and in vivo. For instance, studies indicated that certain derivatives demonstrated potent inhibition of mPGES-1, an enzyme involved in the production of prostaglandin E2 (PGE2), which is linked to inflammatory responses .
Case Study 1: Anticoagulant Efficacy
A study on a derivative of this compound demonstrated an IC50 value of 8 nM against factor Xa, indicating strong anticoagulant activity. This suggests that the compound could be developed into a therapeutic agent for preventing thromboembolic events .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, a related compound showed significant efficacy in reducing PGE2 levels in human whole blood assays with an IC50 of 249.9 nM. The results highlight the potential for these compounds in managing inflammatory diseases such as rheumatoid arthritis .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities with analogs:
Key Observations :
- Substituent Effects : The trifluoromethyl group in the target compound and CAS 338977-82-5 increases steric hindrance and lipophilicity compared to unsubstituted analogs.
- Planarity : Dihedral angles (~8.38°) between aromatic rings are conserved in analogs (e.g., bromo and chloro derivatives), suggesting minimal conformational disruption despite substituent changes .
Physicochemical and Spectroscopic Properties
NMR Analysis
Comparative NMR studies (e.g., compounds 1 and 7 vs. Rapa ) reveal that:
- Chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, indicating localized substituent effects.
- The target compound’s cyano group likely alters electron density in region A, mirroring shifts observed in halogenated analogs .
Solubility and Crystallinity
- The trifluoromethyl and cyano groups reduce aqueous solubility compared to less halogenated analogs (e.g., N-(3-chloro-2-methylphenyl)-derivative ).
- Centrosymmetric dimers via N–H⋯O hydrogen bonds (common in dihydropyridine carboxamides) enhance crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
